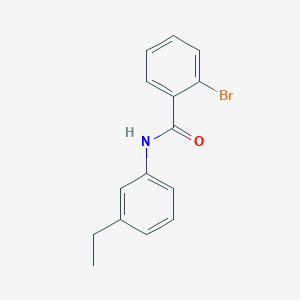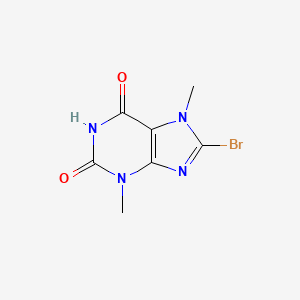![molecular formula C6H3BrN4O2 B1270011 6-溴-3-硝基吡唑并[1,5-a]嘧啶 CAS No. 300361-77-7](/img/structure/B1270011.png)
6-溴-3-硝基吡唑并[1,5-a]嘧啶
描述
6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C6H3BrN4O2 and its molecular weight is 243.02 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
荧光分子
包括6-溴-3-硝基吡唑并[1,5-a]嘧啶在内的吡唑并[1,5-a]嘧啶类化合物已被确定为光学应用中的战略性化合物 . 它们是研究细胞内过程动力学、化学传感器和有机材料进展的关键工具 . 它们表现出可调的光物理性质,使其适用于各种光学应用 .
有机发光二极管 (OLED)
吡唑并[1,5-a]嘧啶及其结构类似物已在染料工业中发现,也用于有机发光二极管 (OLED) . 它们显著的光物理性质使其适合用于 OLED .
半导体材料
这些化合物也已用于半导体材料 . 它们独特的性质使其适合用于该领域 .
抗肿瘤支架
吡唑并[1,5-a]嘧啶衍生物是一个庞大的N-杂环化合物家族,在药物化学中具有重大影响 . 它们已显示出作为抗肿瘤支架的潜力 , 这可能导致新的合理且高效的药物设计,这些药物包含吡唑并[1,5-a]嘧啶核心 .
酶抑制活性
离子螯合剂
这些化合物中杂原子的存在(B、N、O 或 S)使它们成为离子潜在的螯合剂 . 该特性在各种应用中可能有用,包括环境修复和医学成像 .
绿色溶剂
吡唑并[1,5-a]嘧啶在绿色溶剂中具有更好的溶解度 . 该特性在各种工业应用中可能是有益的,包括药物和农用化学品的生产 .
合成途径方法
作用机制
生化分析
Biochemical Properties
6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with various kinases, which are enzymes that catalyze the transfer of phosphate groups. The compound’s interaction with these kinases can lead to the inhibition of their activity, thereby affecting downstream signaling pathways. Additionally, 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine has been found to bind to certain receptor proteins, altering their conformation and function. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules .
Cellular Effects
The effects of 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division. Additionally, 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine can induce apoptosis, or programmed cell death, in certain cell types by activating specific apoptotic pathways. The compound’s impact on gene expression is also notable, as it can upregulate or downregulate the expression of genes involved in critical cellular processes .
Molecular Mechanism
At the molecular level, 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can prevent the enzymes from catalyzing their respective biochemical reactions, leading to a decrease in their activity. Additionally, 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby altering the cellular response to various stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo models, revealing that prolonged exposure can lead to sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine can exhibit toxic effects, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions .
Metabolic Pathways
6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biochemical properties. These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine can affect its bioavailability and the extent of its biochemical effects. Additionally, the compound’s interaction with transporters and binding proteins can influence its accumulation in specific tissues, potentially leading to localized effects .
Subcellular Localization
The subcellular localization of 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine is a key determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism. The subcellular localization of 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine is critical for its ability to exert its biochemical effects .
属性
IUPAC Name |
6-bromo-3-nitropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4O2/c7-4-1-8-6-5(11(12)13)2-9-10(6)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNKNIPAWYTDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361573 | |
| Record name | 6-bromo-3-nitropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821340 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300361-77-7 | |
| Record name | 6-bromo-3-nitropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1269961.png)


